molecular formula C7H10O2 B1457201 Methyl 2-methylpent-4-ynoate CAS No. 1481509-00-5

Methyl 2-methylpent-4-ynoate

Cat. No.: B1457201
CAS No.: 1481509-00-5
M. Wt: 126.15 g/mol
InChI Key: OLKZKTPKVOMJGQ-UHFFFAOYSA-N
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Description

“Methyl 2-methylpent-4-ynoate” is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.15 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10O2/c1-4-5-6(2)7(8)9-3/h1,6H,5H2,2-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a predicted boiling point of 154.9±23.0 °C and a predicted density of 0.957±0.06 g/cm3 .

Scientific Research Applications

Carboxylation Reactions

Research by Finashina et al. (2016) investigated the direct carboxylation of 2-methylbutyn-3-ol-2 with carbon dioxide on Ag- and Cu-containing catalysts. The study aimed to produce 4-hydroxy-4-methylpent-2-ynoic acid but resulted in the decomposition of the triple bond of the substrate, forming two polyfunctional acids instead. This highlights the challenges in direct carboxylation reactions involving alkyne substrates Finashina, E. D., Kustov, L., Krasovskii, V. G., & Formenova, E. I. (2016). Carboxylation of 2-methylbutyn-3-ol-2 on Ag- and Cu-containing catalysts. Russian Journal of Physical Chemistry A, 90, 1729-1732.

Synthesis of Amino Acid Derivatives

Crisp and Gebauer (1997) explored the hydrostannation of a propargylglycine derivative, leading to the production of α-amino acid derivatives. This study demonstrates the potential of alkyne substrates in synthesizing complex amino acid derivatives, which could have implications in pharmaceutical chemistry and materials science Crisp, G., & Gebauer, M. (1997). The hydrostannation of a propargylglycine derivative. Journal of Organometallic Chemistry, 532, 83-88.

Organofluoro Compound Synthesis

Sun et al. (2016) reviewed the synthetic applications of methyl perfluoroalk-2-ynoates, emphasizing their role in preparing various perfluoroalkylated compounds. This research underscores the importance of alkyne esters in synthesizing organofluoro compounds, which are valuable in materials science, medicinal chemistry, and agrochemical research Sun, X., Han, J., Chen, J., Zhang, H., & Cao, W. (2016). Synthesis of Organofluoro Compounds Using Methyl Perfluoroalk-2-ynoates as Building Blocks. Chemical record, 16(2), 907-923.

Terpenoid Biosynthesis

Research on the biosynthesis of terpenoids has shown that certain enzymes can convert substrates similar to Methyl 2-methylpent-4-ynoate into crucial intermediates for terpenoid synthesis. For instance, Herz et al. (2000) demonstrated that the YgbB protein can convert 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate into 2C-methyl-D-erythritol 2,4-cyclodiphosphate, an intermediate in the deoxyxylulose phosphate pathway of isoprenoid biosynthesis Herz, S., Wungsintaweekul, J., Schuhr, C. A., Hecht, S., Luttgen, H., Sagner, S., Fellermeier, M., Eisenreich, W., Zenk, M., Bacher, A., & Rohdich, F. (2000). Biosynthesis of terpenoids: YgbB protein converts 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate to 2C-methyl-D-erythritol 2,4-cyclodiphosphate. Proceedings of the National Academy of Sciences of the United States of America, 97(6), 2486-2490.

Safety and Hazards

“Methyl 2-methylpent-4-ynoate” is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of vapors, and using explosion-proof equipment .

Properties

IUPAC Name

methyl 2-methylpent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-5-6(2)7(8)9-3/h1,6H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKZKTPKVOMJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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